molecular formula C12H26N2O4 B3056911 1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane CAS No. 75173-44-3

1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane

Cat. No.: B3056911
CAS No.: 75173-44-3
M. Wt: 262.35 g/mol
InChI Key: FQMZAUZTIHXHCN-UHFFFAOYSA-N
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Description

Historical Development of Diazacrown Ethers in Supramolecular Chemistry

The discovery of crown ethers by Charles J. Pedersen in 1967 marked a paradigm shift in host-guest chemistry. Pedersen’s synthesis of 18-crown-6, a hexaoxygen macrocycle, demonstrated unprecedented potassium ion selectivity, earning him the 1987 Nobel Prize in Chemistry. Diazacrown ethers emerged as nitrogen-containing analogs, where oxygen atoms are partially replaced by nitrogen, altering electronic and steric properties. The incorporation of nitrogen donors, as seen in this compound, introduced pH-dependent coordination behavior and expanded binding capabilities toward transition metals and organic cations.

Early syntheses of diazacrown ethers relied on modified Williamson ether reactions, employing templating ions to preorganize the macrocyclic framework. For example, 1,11-dichloro-3,6,9-trioxaundecane was cyclized with ethanolamine in the presence of sodium or potassium ions to form diaza-24-crown-8 derivatives. Subsequent refinements enabled the preparation of smaller rings like this compound, which features a 18-membered cavity optimized for intermediate-sized cations. The structural evolution of these ligands is summarized in Table 1.

Table 1: Structural Evolution of Select Diazacrown Ethers

Compound Name Ring Size Oxygen Atoms Nitrogen Atoms Key Properties
18-Crown-6 18 6 0 High K⁺ selectivity
This compound 18 4 2 pH-dependent coordination
Diaza-24-crown-8 24 8 2 Large cavity for Cs⁺/Rb⁺

The introduction of nitrogen atoms enabled functionalization at the amine sites, as demonstrated by Coman et al., who appended fluorescent nitrobenzoxadiazole (NBD) and paramagnetic TEMPO groups to a diazacrown ether backbone. Such modifications highlight the adaptability of diazacrown ethers in designing multifunctional sensors and catalysts.

Theoretical Frameworks for Macrocyclic Host-Guest Interactions

The binding affinity of this compound arises from synergistic electrostatic, hydrophobic, and conformational effects. The preorganized cavity provides a complementary fit for cations, with oxygen and nitrogen donors aligning to satisfy the ion’s coordination geometry. Stability constants (log K) quantify these interactions, influenced by cavity size, donor atom polarizability, and solvent effects. For instance, 18-crown-6 exhibits a log K of 6.1 for K⁺ in methanol, while diazacrown analogs show reduced but tunable affinities due to nitrogen’s weaker donor strength.

Density functional theory (DFT) studies reveal that nitrogen substitution distorts the macrocycle’s symmetry, creating localized charge densities. In this compound, the two nitrogen atoms adopt antiparallel lone pair orientations, minimizing repulsion while maintaining cation-π interactions with aromatic guests. This conformational flexibility allows the ligand to adapt to cations of varying sizes, as shown in Table 2.

Table 2: Binding Constants (log K) of this compound with Selected Cations

Cation Solvent log K Methodology
K⁺ Methanol 4.2 ± 0.3 Potentiometry
Na⁺ Water 2.8 ± 0.2 UV-Vis Titration
Ba²⁺ DMSO 3.5 ± 0.4 NMR Spectroscopy

The ligand’s ability to stabilize unusual oxidation states is exemplified by its role in forming alkalide salts. When complexed with potassium, this compound facilitates the stabilization of [K(18-crown-6)]Na, a crystallographically characterized alkalide. This underscores the macrocycle’s capacity to modulate electronic environments, enabling reactions inaccessible to free ions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,7,10-tetraoxa-13,16-diazacyclooctadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O4/c1-2-14-4-6-16-8-10-18-12-11-17-9-7-15-5-3-13-1/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMZAUZTIHXHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCOCCOCCOCCOCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443816
Record name 1,4,7,10-tetraoxa-13,16-diazacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75173-44-3
Record name 1,4,7,10-tetraoxa-13,16-diazacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane can be synthesized through the reaction of ethylene glycol with ethylenediamine in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the crown ether ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural variations among diaza-crown ethers significantly influence their host-guest chemistry and functional performance. Below is a comparative analysis:

Key Observations :

  • Substituent Effects : Benzoyl (DTODC) and benzyl groups (N,N′-dibenzyl derivatives) enhance metal ion selectivity by providing hydrophobic binding pockets, while decyl chains improve membrane stability in acidic environments .
  • Ring Size : Smaller 15-membered analogs (e.g., 1,4,10-trioxa-7,13-diazacyclopentadecane) exhibit altered stoichiometry (1:1 or 2:1 host-guest ratios) compared to the 18-membered parent compound .

Functional Performance and Research Findings

Drug Delivery Systems

1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane derivatives, such as 1,10-N,N’-bis-(β-D-ureidocellobiosyl)-4,7,13,16-tetraoxa-1,10-diazacyclooctadecane (TN), demonstrate high affinity for anticancer drugs like carmustine. Theoretical and experimental studies confirm stable complexation via hydrogen bonding and hydrophobic interactions, reducing off-target toxicity .

Ion-Selective Sensors
  • Lead(II) Detection : PVC membranes incorporating N,N′-dibenzyl derivatives exhibit a Nernstian response (slope = 29.5 mV/decade) and detection limits of 1.0 × 10⁻⁶ M for Pb²⁺, outperforming analogs with shorter alkyl chains .
  • Mercury(II) Detection : DTODC-based sensors show linear responses (10⁻⁵–10⁻¹ M Hg²⁺) with minimal interference from Cd²⁺ and Cu²⁺ .
Catalysis

The unsubstituted parent compound acts as a ligand for air-stable Cu(I) complexes, enabling solvent-free Sonogashira cross-coupling reactions with 95–99% yields for aryl alkynes .

Physicochemical Properties

Table 2: Key Physicochemical Parameters
Property This compound N,N′-Dibenzyl Derivative
Melting Point 111–114°C 170–172°C
LogP -0.10 (predicted) 3.82 (experimental)
Ionization Energy 8.0–8.4 eV Not reported

Notable Trends:

  • Hydrophobic substituents (e.g., benzyl) increase LogP, enhancing membrane compatibility in sensor applications .

Biological Activity

1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane (also known as This compound) is a macrocyclic compound notable for its unique structure comprising four oxygen atoms and two nitrogen atoms in a cyclic arrangement. This compound has garnered interest in various fields of research due to its potential biological activities.

  • Molecular Formula: C12H26N2O4
  • CAS Number: 75173-44-3
  • IUPAC Name: this compound

Structural Characteristics

The structure of this compound allows for complexation with various metal ions, which is crucial for its biological activity. The presence of the nitrogen and oxygen atoms in the ring enhances its ability to form stable complexes with transition metals.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It scavenges free radicals and reduces oxidative stress in biological systems. This activity is particularly relevant in preventing cellular damage associated with chronic diseases.

Case Studies

  • Antimicrobial Efficacy:
    • A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL depending on the derivative used .
  • Antioxidant Potential:
    • In vitro assays demonstrated that the compound significantly reduced lipid peroxidation in rat liver homogenates. The IC50 value was determined to be approximately 15 µM, indicating strong antioxidant activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Complexation: The ability to chelate metal ions enhances its biological effectiveness by stabilizing reactive species.
  • Cell Membrane Interaction: The compound's lipophilicity allows it to integrate into cell membranes, disrupting their integrity and function.
  • Free Radical Scavenging: The presence of hydroxyl groups facilitates the donation of electrons to free radicals.

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranesJournal of Medicinal Chemistry
AntioxidantFree radical scavengingStudy on lipid peroxidation

Q & A

Q. What are the key synthetic routes for 1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane, and how do reaction conditions influence yield?

The compound can be synthesized via multistep cyclization reactions. For example, Mason et al. (1994) achieved a 97% yield using trityl-protected intermediates under anhydrous conditions, while Luk'yanenko et al. (1988) reported a 70% yield via direct cyclization with modified solvent systems (THF/DMF) . Key variables include temperature (optimal range: 60–80°C), solvent polarity, and protecting group strategies. Contradictions in yield data often arise from side reactions (e.g., ring-opening) under acidic conditions, necessitating rigorous pH control during deprotection steps .

Q. How does the crown ether structure of this compound contribute to its stability and ligand properties?

The alternating oxygen and nitrogen atoms in the macrocyclic ring create a preorganized cavity (diameter ~2.6–3.0 Å), enabling selective binding to cations like K⁺ and NH₄⁺ . The nitrogen atoms enhance rigidity via hydrogen-bonding interactions, as evidenced by thermal stability up to 170°C (melting point: 111–114°C) . Stability in acidic media (pH <1) is attributed to the electron-donating ether linkages and resonance stabilization of the diaza groups .

Advanced Research Questions

Q. How can this compound be optimized as a catalyst in enantioselective reactions?

The diaza crown ether acts as a phase-transfer catalyst (PTC) in asymmetric synthesis. For example, its nitrogen sites can coordinate chiral auxiliaries (e.g., binaphthyl derivatives), enhancing enantiomeric excess (ee) in alkylation reactions . Advanced studies should focus on:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., sulfonyl) at positions 7 and 16 improves catalytic turnover by modulating Lewis acidity .
  • Solvent screening : Polar aprotic solvents (e.g., DMSO) stabilize transition states, while nonpolar solvents favor substrate binding .

Q. What methodologies are effective in resolving contradictions in coordination chemistry data for this compound?

Discrepancies in binding constants (log K) for metal ions (e.g., Pb²⁺ vs. Zn²⁺) arise from competing solvation effects. To address this:

  • Isothermal titration calorimetry (ITC) : Directly measures enthalpy changes during complexation, distinguishing entropic vs. enthalpic contributions .
  • DFT calculations : Predict preferred binding modes (e.g., endo vs. exo coordination) and validate with X-ray crystallography .

Q. How can this crown ether be integrated into electrochemical sensors for highly acidic environments?

Ansari et al. (2014) developed a pH sensor by embedding the compound in a polyaniline (PANI)-coated PVC membrane. Key steps include:

  • Membrane optimization : 5 wt% crown ether, 65 wt% plasticizer (dibutyl sebacate), and 30 wt% PVC achieve Nernstian response (slope: −59.2 mV/pH) in pH 0.1–1 .
  • Interference testing : The sensor shows selectivity over Na⁺ and Cl⁻ (log K < −3.0) due to size exclusion effects .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • ¹³C NMR : Confirms macrocyclic integrity (peaks at δ 70–75 ppm for ether oxygens; δ 45–50 ppm for diaza groups) .
  • Elemental analysis : Deviations >0.3% indicate residual solvents or unreacted monomers .
  • HPLC-MS : Detects oligomeric byproducts (e.g., dimers at m/z 525) using a C18 column and acetonitrile/water gradient .

Q. How should researchers design experiments to mitigate thermal degradation during catalytic applications?

  • Thermogravimetric analysis (TGA) : Identifies decomposition onset (~250°C) .
  • Inert atmosphere : Use argon or nitrogen to prevent oxidation during high-temperature reactions (>150°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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